molecular formula C27H26O11 B1249953 Patentiflorin A

Patentiflorin A

Cat. No.: B1249953
M. Wt: 526.5 g/mol
InChI Key: NLWUWPJUIJTHAN-ZWQUELFCSA-N
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Description

Patentiflorin A is a naturally occurring compound derived from the willow-leaved Justicia plant, which is found throughout Southeast Asia. This compound has garnered significant attention due to its potent antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). It has been identified as more effective than azidothymidine (AZT), a well-known anti-HIV drug, in inhibiting the reverse transcriptase enzyme necessary for HIV replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Patentiflorin A can be synthesized through a series of chemical reactions involving the aryl naphthalide lignan glycoside structure. The synthesis typically involves the attachment of a sugar unit at the C-7 position of the lignan skeleton, which is crucial for its antiviral activity . The synthetic process includes multiple steps of glycosylation, oxidation, and purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the willow-leaved Justicia plant, followed by chemical synthesis to enhance yield and purity. The process includes the use of advanced extraction techniques and purification methods to isolate the compound from plant materials efficiently .

Chemical Reactions Analysis

Types of Reactions

Patentiflorin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yield and purity .

Major Products Formed

The major products formed from these reactions include various analogs of this compound, which have been shown to possess enhanced antiviral properties. These analogs are synthesized by modifying the sugar units attached to the lignan skeleton, resulting in compounds with improved efficacy against a broad spectrum of viruses .

Scientific Research Applications

Patentiflorin A has a wide range of scientific research applications, including:

Mechanism of Action

Patentiflorin A exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It prevents the incorporation of the viral genetic code into the host cell’s DNA, thereby blocking the virus’s ability to reproduce. Additionally, it has been shown to prevent the acidification of endosomes in host cells, blocking viral fusion and entry into the cells .

Properties

Molecular Formula

C27H26O11

Molecular Weight

526.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C27H26O11/c1-11-22(28)23(29)24(30)27(37-11)38-25-14-8-18(33-3)17(32-2)7-13(14)20(21-15(25)9-34-26(21)31)12-4-5-16-19(6-12)36-10-35-16/h4-8,11,22-24,27-30H,9-10H2,1-3H3/t11-,22-,23+,24-,27+/m1/s1

InChI Key

NLWUWPJUIJTHAN-ZWQUELFCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6)O)O)O

Synonyms

patentiflorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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